molecular formula C22H20NO5+ B1198575 Sanguirubine

Sanguirubine

Katalognummer: B1198575
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: FUAPOWMHFINSMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sanguirubine is a benzophenanthridine alkaloid.

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for isolating Sanguirubine from natural sources, and how can reproducibility be ensured?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (HPLC or TLC). Reproducibility requires strict documentation of plant material sourcing (geographical origin, harvest time), solvent ratios, and column parameters (e.g., silica gel particle size, mobile phase gradients). Include purity validation via NMR and mass spectrometry .
  • Data Consideration : Report yield percentages, retention times, and spectral data (e.g., UV-Vis λmax, NMR δ values) in tabular form to facilitate cross-study comparisons.

Q. How do researchers address inconsistencies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line viability, incubation time). Standardize protocols using guidelines like OECD TG 423 for cytotoxicity. Perform dose-response curves with at least three biological replicates and include positive/negative controls. Use meta-analysis tools to compare datasets from published studies .
  • Example Table :

StudyCell LineIC50 (µM)Assay DurationControl Used
AHeLa12.324hDMSO
BMCF-78.948hCisplatin

Advanced Research Questions

Q. What strategies resolve structural ambiguities in this compound derivatives, such as stereochemical assignments or tautomeric forms?

  • Methodological Answer : Combine X-ray crystallography with computational modeling (DFT calculations for energy-minimized conformers). For tautomerism, use dynamic NMR at variable temperatures and deuterium exchange experiments. Cross-validate with synthetic analogues (e.g., methylated derivatives) to confirm reactive sites .
  • Case Study : A 2024 study resolved this compound’s C-7 configuration via Mosher ester analysis, correlating Δδ values with absolute stereochemistry .

Q. How can in silico approaches optimize this compound’s pharmacokinetic profile while retaining bioactivity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., topoisomerase II). Apply QSAR models to modify functional groups (e.g., hydroxylation vs. acetylation) while assessing ADMET properties (SwissADME, pkCSM). Validate predictions with in vitro permeability assays (Caco-2 monolayers) .
  • Key Parameters : LogP (target ≤5), aqueous solubility (≥50 µM), and metabolic stability (CYP3A4 inhibition screening).

Q. What experimental designs mitigate confounding variables in this compound’s mechanism-of-action studies?

  • Methodological Answer : Employ CRISPR-Cas9 knockouts of putative targets (e.g., NF-κB pathway genes) to confirm specificity. Use isotopic labeling (¹⁴C-Sanguirubine) for tracking cellular uptake and metabolite profiling. Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects .
  • Data Validation : Apply Benjamini-Hochberg correction for omics data to reduce false discovery rates.

Q. Contradiction Analysis & Validation

Q. How should researchers reconcile conflicting reports on this compound’s antioxidant vs. pro-oxidant effects?

  • Methodological Answer : Context-dependent outcomes may stem from redox microenvironment differences (e.g., intracellular GSH levels). Design dual-assay systems: measure ROS generation (DCFH-DA fluorescence) and antioxidant capacity (ORAC assay) under identical conditions. Use redox-sensitive dyes (e.g., roGFP) in live-cell imaging .
  • Critical Factor : Report oxygen concentration during assays, as hypoxia can skew results.

Q. Methodological Frameworks

Q. What criteria ensure ethical rigor in preclinical this compound studies involving animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Include sample size calculations (G*Power software), randomization of treatment groups, and blinded outcome assessments. For toxicity studies, follow FDA ICH S7A protocols .

Q. How can researchers leverage machine learning to predict this compound’s synthetic pathways?

  • Methodological Answer : Train models on existing alkaloid biosynthesis datasets (e.g., KNApSAcK database) to identify plausible enzymatic steps (e.g., polyketide synthase clusters). Validate predictions with heterologous expression in E. coli or yeast .

Eigenschaften

Molekularformel

C22H20NO5+

Molekulargewicht

378.4 g/mol

IUPAC-Name

3,16,17-trimethoxy-12-methyl-6,8-dioxa-12-azoniapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-1(13),2,4,9,11,14,16,18,20-nonaene

InChI

InChI=1S/C22H20NO5/c1-23-10-15-20(18(26-4)9-19-22(15)28-11-27-19)13-6-5-12-7-16(24-2)17(25-3)8-14(12)21(13)23/h5-10H,11H2,1-4H3/q+1

InChI-Schlüssel

FUAPOWMHFINSMM-UHFFFAOYSA-N

SMILES

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC(=C(C=C5C=C4)OC)OC)OC)OCO3

Kanonische SMILES

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC(=C(C=C5C=C4)OC)OC)OC)OCO3

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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